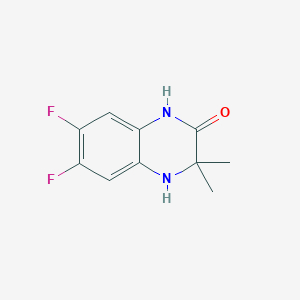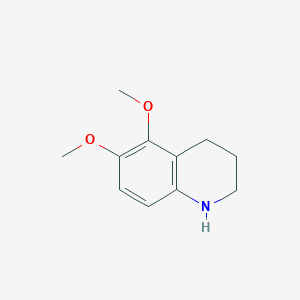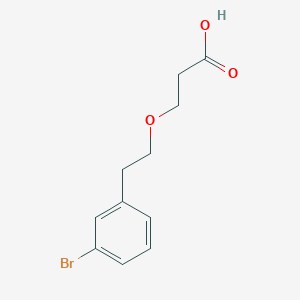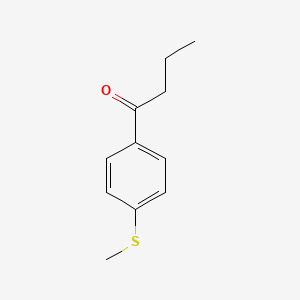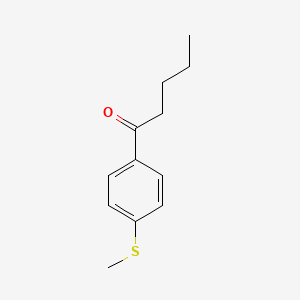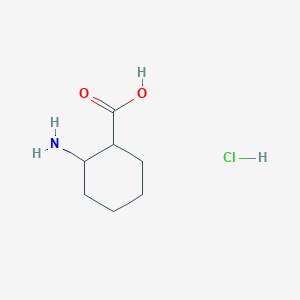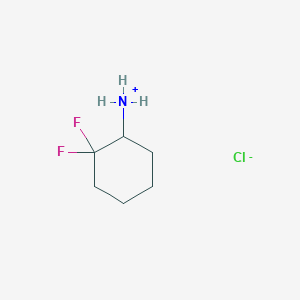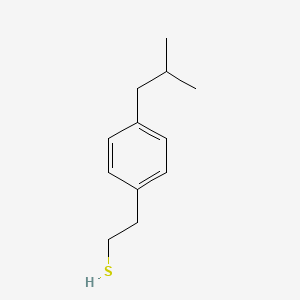
2-(4-iso-Butylphenyl)ethanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-iso-Butylphenyl)ethanethiol is an organic compound characterized by the presence of a thiol group attached to an ethane chain, which is further connected to a phenyl ring substituted with an iso-butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iso-Butylphenyl)ethanethiol typically involves the following steps:
Starting Material: The synthesis begins with 4-iso-Butylbenzyl chloride.
Nucleophilic Substitution: The 4-iso-Butylbenzyl chloride undergoes a nucleophilic substitution reaction with thiourea to form 4-iso-Butylbenzyl isothiouronium chloride.
Hydrolysis: The 4-iso-Butylbenzyl isothiouronium chloride is then hydrolyzed to yield this compound.
The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
2-(4-iso-Butylphenyl)ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Thioethers or thioesters.
科学的研究の応用
2-(4-iso-Butylphenyl)ethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-iso-Butylphenyl)ethanethiol involves its thiol group, which can interact with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, affecting their function. This interaction can modulate biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
2-Phenylethanethiol: Lacks the iso-butyl substitution on the phenyl ring.
4-iso-Butylphenylmethanethiol: Has a methylene group instead of an ethane chain.
2-(4-tert-Butylphenyl)ethanethiol: Contains a tert-butyl group instead of an iso-butyl group.
Uniqueness
2-(4-iso-Butylphenyl)ethanethiol is unique due to the presence of the iso-butyl group, which can influence its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.
特性
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S/c1-10(2)9-12-5-3-11(4-6-12)7-8-13/h3-6,10,13H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJNWOCMIQZGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(4-Chloro-3-methylphenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B7906761.png)
![2-[4-Ethyl-4-(4-methoxy-3-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B7906764.png)
![2-[4-(3,4-Dimethoxyphenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B7906767.png)
![2-[4-(4-Chloro-3-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B7906777.png)
![2-[4-(4-Tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B7906780.png)
![2-[(2,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B7906806.png)
![{2-[2-(2-Methylphenoxy)ethyl]-1,3-thiazol-4-yl}methanol](/img/structure/B7906812.png)
